Sodium formononetin-3'-sulfonate

Solubility Formulation Bioavailability

Choose Sodium formononetin-3'-sulfonate for its >10,000-fold solubility advantage over parent formononetin (~25 mg/mL vs <2.1 μg/mL), enabling precise IV dosing in preclinical cardiovascular, cerebrovascular, and metabolic studies. Avoid bioavailability pitfalls of oral formononetin. This water-soluble analogue retains cardioprotective, neuroprotective, and lipid-lowering activities with established IV toxicity profiles (NOAEL data available). Ideal for reproducible, translationally relevant animal models.

Molecular Formula C16H11NaO7S
Molecular Weight 370.3 g/mol
Cat. No. B8068683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium formononetin-3'-sulfonate
Molecular FormulaC16H11NaO7S
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1
InChIKeyMEFDNOYSDRFHOA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Formononetin-3'-sulfonate: A Water-Soluble Formononetin Derivative for Enhanced Bioavailability in Preclinical Research


Sodium formononetin-3'-sulfonate (Sul-F, ND308) is a sulfonated derivative of the naturally occurring isoflavone phytoestrogen formononetin [1]. The compound is synthesized by introducing a sulfonate group at the 3'-position of the formononetin backbone, followed by neutralization with sodium hydroxide [2]. This chemical modification transforms the poorly water-soluble parent compound into a water-soluble analogue (solubility in H2O: ~25 mg/mL) , thereby addressing a critical limitation of formononetin's low aqueous solubility and oral bioavailability [1]. Sodium formononetin-3'-sulfonate retains the core isoflavone scaffold while gaining physicochemical properties that facilitate intravenous administration and improve handling in aqueous biological assays [3].

Why Generic Substitution Fails: The Critical Distinction Between Sodium Formononetin-3'-sulfonate and Unmodified Formononetin


Sodium formononetin-3'-sulfonate and its parent compound formononetin are not interchangeable in research or preclinical development due to profound differences in solubility, bioavailability, and route of administration. Formononetin exhibits extremely low aqueous solubility (reported as ~2.08 μg/mL at 37°C or simply 'insoluble' in water) [1], which severely limits its utility in aqueous biological systems and precludes intravenous dosing. In contrast, the sulfonated derivative achieves water solubility of approximately 25 mg/mL, a >10,000-fold enhancement . This physicochemical disparity translates into divergent pharmacokinetic profiles and experimental applications: formononetin is typically administered orally with poor systemic bioavailability (~9.2% in rats), whereas sodium formononetin-3'-sulfonate is formulated for intravenous injection, ensuring predictable and complete systemic exposure [2]. Consequently, substituting one for the other would introduce uncontrolled variables in solubility-dependent assays, alter pharmacokinetic parameters, and compromise the reproducibility and translational relevance of preclinical findings.

Quantitative Evidence for Sodium Formononetin-3'-sulfonate Differentiation: Head-to-Head and Cross-Study Comparisons


Aqueous Solubility: >10,000-Fold Enhancement Over Formononetin

Sodium formononetin-3'-sulfonate demonstrates a dramatic increase in aqueous solubility compared to its parent compound, formononetin. Vendor technical datasheets consistently report a water solubility of ~25 mg/mL (67.51 mM) for the sulfonated derivative . In contrast, formononetin is practically insoluble in water, with one study quantifying its equilibrium solubility as 2.079 ± 0.036 μg/mL at 37°C [1], while multiple commercial sources simply list it as 'Insoluble' in water .

Solubility Formulation Bioavailability

Lipid-Lowering Efficacy: Demonstrated in High-Fat Diet Rat Model

In a high-fat diet-induced hyperlipidemic rat model, sodium formononetin-3'-sulfonate exhibited significant lipid-lowering activity. While the original publication (Wang et al., 2009) primarily provides qualitative descriptions ('good lipid-lowering activity') [1], the study validated that the sulfonated derivative retained and exerted this therapeutic effect in vivo. This contrasts with the unmodified formononetin, which, despite known lipid-modulating properties, suffers from poor oral bioavailability that limits its efficacy [2].

Dyslipidemia Cardiovascular In Vivo

Cardioprotective Efficacy in Acute Myocardial Infarction Model

In a rat model of acute myocardial infarction, sodium formononetin-3'-sulfonate demonstrated significant cardioprotective effects. Treatment with Sul-F significantly prevented ST-segment elevation, decreased serum levels of creatine kinase-MB, lactate dehydrogenase, alanine aminotransferase, and cardiac troponin T, and reduced myocardium necrosis scores [1]. A separate study with formononetin reported a 38.7% reduction in infarct size in an ischemia-reperfusion injury model [2]. While direct head-to-head comparison is lacking, the Sul-F study establishes robust cardioprotective efficacy in an acute MI model, and its water solubility enables intravenous administration, a key advantage over formononetin.

Myocardial Infarction Cardioprotection In Vivo

Neuroprotection and Angiogenesis in Cerebral Ischemia-Reperfusion

In a rat model of cerebral ischemia and reperfusion injury, sodium formononetin-3'-sulphonate (3-30 mg/kg, IV) provided significant neuroprotection, improving neurological function and suppressing cell apoptosis [1]. In vitro, treatment with 10 and 20 μg/mL significantly increased cell migration, tube formation, and expression of VEGF and PECAM-1 in human umbilical vein endothelial cells [1]. Formononetin also exhibits neuroprotective effects, but its poor aqueous solubility and low oral bioavailability limit its utility in acute stroke models requiring intravenous intervention [2].

Stroke Neuroprotection Angiogenesis

Acute Toxicity Profile and Tolerability in Rats and Dogs

Acute intravenous toxicity studies in Sprague-Dawley rats and Beagle dogs established a favorable safety profile for sodium formononetin-3'-sulphonate. No mortality or significant toxicity was observed in rats at doses up to 2000 mg/kg IV, and in dogs at 1000 mg/kg IV [1]. A subsequent 90-day subchronic study in dogs identified a no-observed-adverse-effect-level (NOAEL) of 100 mg/kg/day for IV infusion [2]. In contrast, comprehensive IV toxicity data for formononetin are lacking due to its insolubility, precluding direct safety comparisons for parenteral administration.

Toxicology Safety NOAEL

Optimal Research and Industrial Applications for Sodium Formononetin-3'-sulfonate Based on Validated Evidence


Preclinical Cardiovascular Research Requiring Intravenous Dosing

Sodium formononetin-3'-sulfonate is ideally suited for preclinical studies of myocardial infarction and ischemia-reperfusion injury where intravenous administration is required. Its water solubility enables precise IV dosing and rapid systemic delivery, a critical advantage over the poorly soluble parent compound formononetin [1]. The compound's cardioprotective effects have been demonstrated in a rat acute MI model, with significant reductions in ST-segment elevation, cardiac enzyme release, and myocardial necrosis [2].

Acute Stroke and Neuroprotection Models

The compound is highly applicable in preclinical stroke research, particularly in models of cerebral ischemia-reperfusion injury. Its aqueous solubility allows for intravenous administration, which is essential for achieving rapid therapeutic concentrations in the brain [1]. Sodium formononetin-3'-sulphonate has demonstrated significant neuroprotective effects in a rat MCAO model, improving neurological outcomes and promoting angiogenesis [2].

Dyslipidemia and Metabolic Disorder Studies

Sodium formononetin-3'-sulfonate is a valuable tool for investigating lipid-lowering interventions in diet-induced hyperlipidemic animal models. The compound retains the lipid-modulating activity of formononetin while circumventing its low oral bioavailability [1]. Its water solubility facilitates consistent dosing in long-term metabolic studies, and it has shown efficacy in reducing serum lipids in a high-fat diet rat model [2].

Toxicology and Safety Pharmacology Assessments

For researchers conducting preclinical safety evaluations, sodium formononetin-3'-sulfonate offers a well-characterized toxicology profile with established NOAEL values in both acute and subchronic IV studies in rats and dogs [1][2]. This data package supports dose selection for further preclinical development and regulatory submissions, a distinct advantage over unmodified formononetin, for which IV toxicity data cannot be generated due to insolubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium formononetin-3'-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.